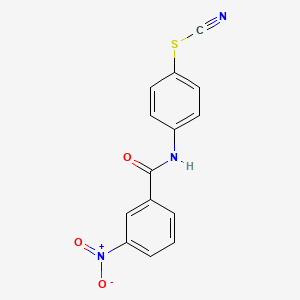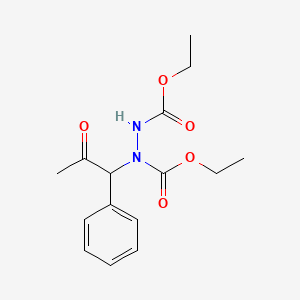
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of hydrazine and contains both ester and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with an appropriate ketone, such as acetophenone. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 1,2-hydrazinedicarboxylate: A simpler derivative without the phenylpropyl group.
1,2-Dicarbethoxyhydrazine: Another related compound with similar functional groups.
Uniqueness
Diethyl 1-(2-oxo-1-phenylpropyl)hydrazine-1,2-dicarboxylate is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydrazine derivatives and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
83597-13-1 |
|---|---|
Fórmula molecular |
C15H20N2O5 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
ethyl N-(ethoxycarbonylamino)-N-(2-oxo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C15H20N2O5/c1-4-21-14(19)16-17(15(20)22-5-2)13(11(3)18)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3,(H,16,19) |
Clave InChI |
GJXKRUABOKQGPQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN(C(C1=CC=CC=C1)C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


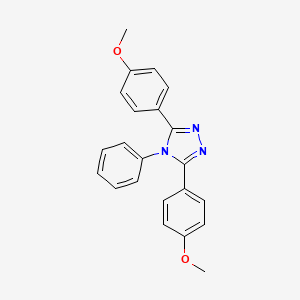
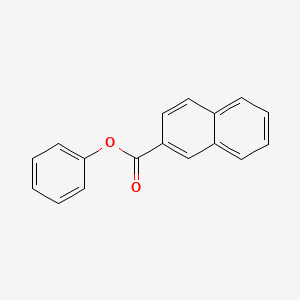
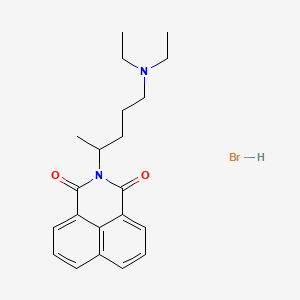
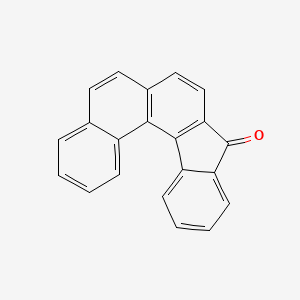
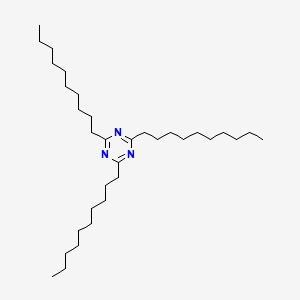
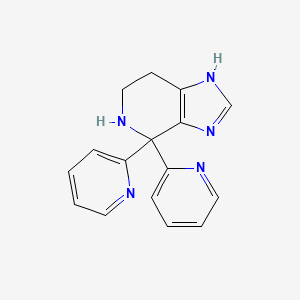
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)

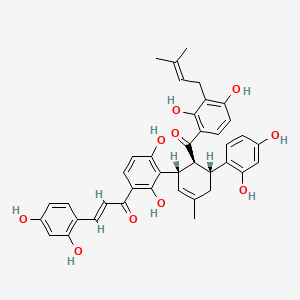
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)


silane](/img/structure/B14417441.png)
